molecular formula C7H6BrNO3 B1265812 4-Bromo-3-nitroanisole CAS No. 5344-78-5

4-Bromo-3-nitroanisole

Cat. No. B1265812
CAS RN: 5344-78-5
M. Wt: 232.03 g/mol
InChI Key: KCOBIBRGPCFIGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves diazotization reactions and the Sandmeyer reaction, indicating a common method for introducing nitro and bromo groups into aromatic compounds. For instance, a novel method was reported for synthesizing 2-bromo-4-nitrophenol, starting from 2-methoxy-5-nitroaniline via diazotization, followed by a Sandmeyer reaction to yield 2-bromo-4-nitroanisole, which is then treated with sodium hydroxide to realize a nucleophilic substitution reaction (Li Zi-ying, 2008).

Molecular Structure Analysis

Quantum mechanical studies, such as those by Balachandran and Karunakaran (2013), have focused on the structure and vibrational spectroscopy of 4-bromo-3-nitroanisole. These studies provide detailed insights into the optimized geometrical structure, harmonic vibrational frequencies, and theoretical predictions of molecular behavior, confirming the significant influence of bromine and nitro groups on the compound's geometry and vibrational properties (Balachandran & Karunakaran, 2013).

Scientific Research Applications

Spectroscopy and Molecular Structure Analysis

4-Bromo-3-nitroanisole (BNA) has been used in detailed spectroscopic studies. Balachandran and Karunakaran (2013) investigated the FT-IR and FT-Raman spectra of BNA, providing insights into its molecular structure. They performed ab initio HF and B3LYP density functional levels calculations to understand various molecular aspects such as vibrational frequencies, hyperpolarizability, and molecular electrostatic potential (Balachandran & Karunakaran, 2013).

Magnetic Resonance Spectroscopy

In magnetic resonance spectroscopy, BNA and its derivatives were studied by Pandiarajan et al. (1994). They recorded 13C, 15N, and 17O NMR spectra to analyze the chemical shifts and resonance interactions in substituted anisoles (Pandiarajan et al., 1994).

Organic Photovoltaic Devices

BNA is utilized in the field of organic photovoltaics. Liu et al. (2012) explored its use as a processing additive to control the phase separation and purity in organic photovoltaic devices, improving the morphology of polymer-polymer blends (Liu et al., 2012).

Synthesis Pathways

Li Zi-ying (2008) presented a novel method for synthesizing 2-bromo-4-nitrophenol starting from 2-methoxy-5-nitroaniline, using 2-bromo-4-nitroanisole as an intermediate. This pathway highlights BNA's role in synthesizing other chemical compounds (Li Zi-ying, 2008).

Environmental Contaminant Studies

Kadoya et al. (2018) researched the environmental impact of nitroaromatic compounds, using 4-nitroanisole as a model compound. They provided evidence of anaerobic coupling reactions of reduced intermediates of 4-nitroanisole, leading to the formation of azo dimers (Kadoya et al., 2018).

Microreaction Systems

Pei Xie and colleagues (2020) developed a continuous, homogeneous bromination technology in a modular microreaction system, using 4-bromo-3-methylanisole for synthesizing black fluorane dye, demonstrating its utility in efficient chemical production (Xie et al., 2020).

Catalysis

Adamiak (2015) investigated the controlled nitration of anisole over various catalyst systems, highlighting the complex nature of nitration reactions in the presence of substances like BNA and its potential applications in the production of pharmaceuticals and perfumery (Adamiak, 2015).

Safety And Hazards

4-Bromo-3-nitroanisole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-4-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOBIBRGPCFIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201605
Record name 4-Bromo-3-nitroanisole
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitroanisole

CAS RN

5344-78-5
Record name 1-Bromo-4-methoxy-2-nitrobenzene
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Record name 4-Bromo-3-nitroanisole
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Record name 1-Bromo-4-methoxy-2-nitrobenzene
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Record name 4-Bromo-3-nitroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
V Balachandran, V Karunakaran - … Acta Part A: Molecular and Biomolecular …, 2013 - Elsevier
… ► The FT-IR and FT-Raman spectra of 4-bromo-3-nitroanisole were analyzed. ► The calculations were carried out for 4-bromo-3-nitroanisole at HF and B3LYP methods. ► …
Number of citations: 25 www.sciencedirect.com
J Hawkins, SH Tucker - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… been condensed by the crossed Ullmann reaction with 4-bromo-3-nitroanisole, 2-bromo-3-… The product from 4-bromo-3-nitroanisole and 1-iodonaphthalene has been converted into 1 …
Number of citations: 3 pubs.rsc.org
PE Fanta - Journal of the American Chemical Society, 1948 - ACS Publications
… (0.12 mole) of 4-bromo-3-nitroanisole was heated at 220-255 while 20 g. of electrolytic copper dust was added in small portions with stirring. The product was extracted with six 25-cc. …
Number of citations: 1 pubs.acs.org
GH Rohrback, GH Cady - Journal of the American Chemical …, 1948 - ACS Publications
… (0.12 mole) of 4-bromo-3-nitroanisole was heated at 220-255 while 20 g. of electrolytic copper dust was added in small portions with stirring. The product was extracted with six 25-cc. …
Number of citations: 9 pubs.acs.org
HH Hodgson, RJH Dyson - Journal of the Chemical Society (Resumed …, 1935 - pubs.rsc.org
Byomination of Resorcinol Monobenzoate, etc. 947 monobenzoate is represented by the formula BzO* C< E~?~~> CH.-- The almost quantitative character of the 6-bromination was …
Number of citations: 2 pubs.rsc.org
DQ Cuong, NP Buu-Hoë, ND Xuong - Journal of Medicinal …, 1963 - ACS Publications
… routine procedures, of avoiding the sometimes observed elimination of the halogen9; for example, thereduction of 2-bromo-4-nitroanisole and 4-bromo-3-nitroanisole with hydrochloric …
Number of citations: 10 pubs.acs.org
V Percec, S Okita, J Bae - Polymer Bulletin, 1992 - Springer
… 2-Bromo-5-methoxvaniline (2) 4-Bromo-3-nitroanisole (11.87 g, 51.13 mmol), Fe powder (… Since TLC (silica gelfoenzene) did not show the spot of 4-bromo-3-nitroanisole, the reaction …
Number of citations: 14 link.springer.com
J Davoll, DH Laney - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
THE preparation of 1-methyl-2-oxobcnzimidazoline from the readily available 1-isopropenyl-2-oxobenzimidazoline by alkylation followed by acid hydrolysis has been extended to a …
Number of citations: 27 pubs.rsc.org
C Brown, DR Hogg - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… This disulphide was prepared from 4-bromo-3-nitroanisole which was synthesised from 4-acetamido-3-nitroanisole using standard procedures.l9 …
Number of citations: 11 pubs.rsc.org
A Natarajan, EP Boden, A Burns, PJ McCloskey… - Tetrahedron …, 2014 - Elsevier
… available 4-bromo-3-nitroanisole, as shown in Scheme 1. The first step involved the synthesis of the 4-methoxy-2-nitrobiphenyl via Suzuki coupling of 4-bromo-3-nitroanisole with the …
Number of citations: 4 www.sciencedirect.com

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